molecular formula C25H26O13 B13735282 Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside

Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside

Cat. No.: B13735282
M. Wt: 534.5 g/mol
InChI Key: LDVNKZYMYPZDAI-LUCKJMCUSA-N
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Description

Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is a flavonoid compound with significant antioxidant activity. It can be isolated from traditional Chinese medicine, specifically from the plant Tiepi Shihu . This compound is known for its potential health benefits and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside typically involves the extraction from natural sources rather than synthetic routes. It is isolated from plants like Tiepi Shihu using solvent extraction methods . The compound is then purified through various chromatographic techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. The process involves large-scale extraction and purification techniques to isolate the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside has a wide range of scientific research applications :

    Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: It is explored for its use in developing natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside involves its antioxidant activity . The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. It interacts with various molecular targets and pathways, including the modulation of signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is similar to other flavonoid compounds such as:

  • Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
  • Apigenin 6,8-di-C-alpha-L-arabinopyranoside
  • Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isoschaftoside)
  • Apigenin 6-C-beta-D-glucopyranosyl-8-C-alpha-L-arabinopyranoside (schaftoside)
  • Apigenin 6-C-beta-D-glucopyranosyl-8-C-beta-L-arabinopyranoside (neoschaftoside)
  • Apigenin 6,8-di-C-beta-D-glucopyranoside (vicenin-2)
  • Luteolin 6-C-beta-D-glucopyranoside (isoorientin)
  • Luteolin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isocarlinoside) .

Uniqueness

What sets this compound apart is its unique combination of sugar moieties attached to the flavonoid structure. This specific arrangement contributes to its distinct antioxidant properties and potential health benefits.

Properties

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25-/m1/s1

InChI Key

LDVNKZYMYPZDAI-LUCKJMCUSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O

Origin of Product

United States

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